molecular formula C15H14BrNOS B2894072 N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 314250-93-6

N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2894072
CAS No.: 314250-93-6
M. Wt: 336.25
InChI Key: KREDFGOIEZLJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound characterized by its bromophenyl group attached to a tetrahydrobenzothiophene ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:

  • Bromination: The starting material, 2-phenylbenzothiophene, undergoes bromination to introduce the bromophenyl group.

  • Reduction: The brominated compound is then subjected to reduction to form the tetrahydrobenzothiophene ring.

  • Carboxylation: Finally, the carboxamide group is introduced through a carboxylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the bromophenyl group can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Compounds with substituted bromophenyl groups.

Scientific Research Applications

N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in non-covalent interactions with enzymes and receptors, influencing their activity. The carboxamide group may participate in hydrogen bonding, further modulating biological processes.

Comparison with Similar Compounds

  • N-(2-bromophenyl)benzamide: Similar structure but lacks the tetrahydrobenzothiophene ring.

  • N-(2-bromophenyl)methanesulfonamide: Contains a sulfonamide group instead of the carboxamide group.

Uniqueness: N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of the bromophenyl group, tetrahydrobenzothiophene ring, and carboxamide group, which collectively contribute to its distinct chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development may uncover additional uses and benefits of this intriguing molecule.

Properties

IUPAC Name

N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c16-12-6-2-3-7-13(12)17-15(18)11-9-19-14-8-4-1-5-10(11)14/h2-3,6-7,9H,1,4-5,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREDFGOIEZLJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.